Cas no 1517220-99-3 (Glycine, N-(5-hydroxy-1-oxopentyl)-)

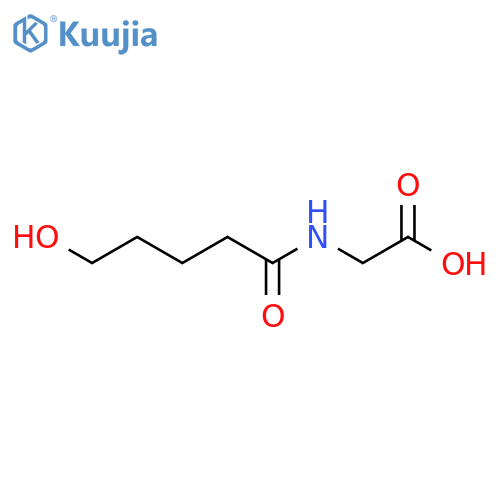

1517220-99-3 structure

商品名:Glycine, N-(5-hydroxy-1-oxopentyl)-

Glycine, N-(5-hydroxy-1-oxopentyl)- 化学的及び物理的性質

名前と識別子

-

- Glycine, N-(5-hydroxy-1-oxopentyl)-

- (5-Hydroxypentanoyl)glycine

- CHEBI:193726

- 2-(5-hydroxypentanoylamino)acetic acid

- AKOS017750400

- EN300-7873337

- CS-0261490

- hydroxyvalerylglycine

- 1517220-99-3

- SCHEMBL13189678

- 2-(5-Hydroxypentanamido)acetic acid

-

- インチ: 1S/C7H13NO4/c9-4-2-1-3-6(10)8-5-7(11)12/h9H,1-5H2,(H,8,10)(H,11,12)

- InChIKey: YYDUOQZPMOUVSY-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CNC(=O)CCCCO

計算された属性

- せいみつぶんしりょう: 175.08445790g/mol

- どういたいしつりょう: 175.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 密度みつど: 1.232±0.06 g/cm3(Predicted)

- ふってん: 471.0±30.0 °C(Predicted)

- 酸性度係数(pKa): 3.57±0.10(Predicted)

Glycine, N-(5-hydroxy-1-oxopentyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7873337-10.0g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 10.0g |

$5221.0 | 2024-05-22 | |

| Enamine | EN300-7873337-0.05g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 0.05g |

$282.0 | 2024-05-22 | |

| Enamine | EN300-7873337-2.5g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 2.5g |

$2379.0 | 2024-05-22 | |

| Enamine | EN300-7873337-1.0g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 1.0g |

$1214.0 | 2024-05-22 | |

| Aaron | AR0285M4-500mg |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 500mg |

$1328.00 | 2025-02-15 | |

| Aaron | AR0285M4-5g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 5g |

$4865.00 | 2023-12-15 | |

| 1PlusChem | 1P0285DS-2.5g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 2.5g |

$3003.00 | 2024-06-20 | |

| Enamine | EN300-7873337-0.5g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 0.5g |

$947.0 | 2024-05-22 | |

| Aaron | AR0285M4-10g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 10g |

$7204.00 | 2023-12-15 | |

| Aaron | AR0285M4-1g |

2-(5-hydroxypentanamido)acetic acid |

1517220-99-3 | 91% | 1g |

$1695.00 | 2025-02-15 |

Glycine, N-(5-hydroxy-1-oxopentyl)- 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1517220-99-3 (Glycine, N-(5-hydroxy-1-oxopentyl)-) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量